![molecular formula C10H8F3NO4 B14750425 2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]- CAS No. 364-68-1](/img/structure/B14750425.png)
2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]- is a chemical compound with the molecular formula C10H8F3NO4 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]- typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the nitration of 2-propanone with nitric acid in the presence of sulfuric acid to introduce the nitro group. The trifluoromethyl group can be introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Amines, hydroxylamines.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1,1,1-trifluoro-: Similar in structure but lacks the nitro group.
2-Propanone, 1-phenoxy-: Similar phenoxy structure but lacks the nitro and trifluoromethyl groups.
1-Nitro-2-propanone: Contains a nitro group but lacks the phenoxy and trifluoromethyl groups.
Uniqueness
2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]- is unique due to the combination of the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
364-68-1 |
|---|---|
Molecular Formula |
C10H8F3NO4 |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenoxy]propan-2-one |
InChI |
InChI=1S/C10H8F3NO4/c1-6(15)5-18-9-3-2-7(10(11,12)13)4-8(9)14(16)17/h2-4H,5H2,1H3 |
InChI Key |
SFYYOGJOXAHMHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


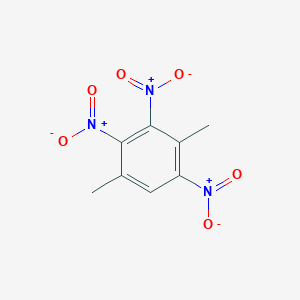
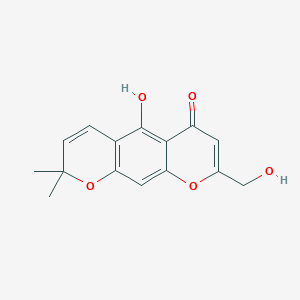

![Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)
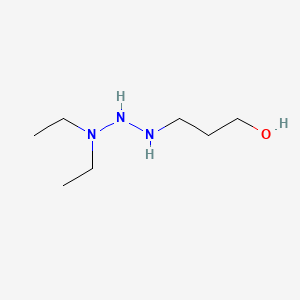
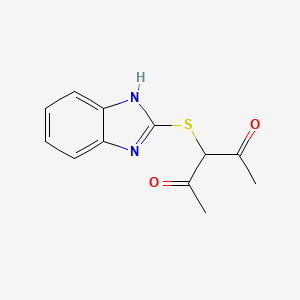

![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)
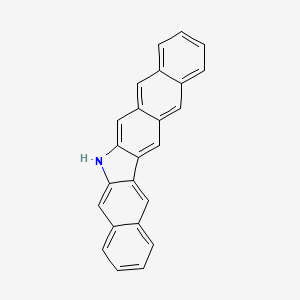

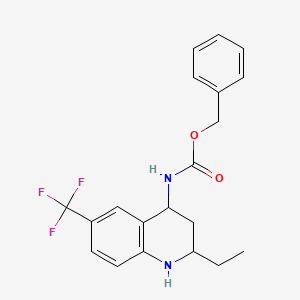

![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
